

Characterization of 5-Chloro-6-methoxypicolinic acid: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: *5-Chloro-6-methoxypicolinic acid*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of **5-Chloro-6-methoxypicolinic acid**. The methods described herein are essential for purity assessment, quantitative analysis, and structural elucidation, crucial for researchers, scientists, and professionals in drug development.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of **5-Chloro-6-methoxypicolinic acid**. A reversed-phase method is generally suitable for this compound.

Quantitative Data Summary

Parameter	HPLC Method 1 (UV Detection)	HPLC Method 2 (Fluorescence Detection)
Linearity (r^2)	> 0.999	> 0.999
Range	0.1 - 100 $\mu\text{g}/\text{mL}$	1 - 500 ng/mL
Limit of Detection (LOD)	~0.05 $\mu\text{g}/\text{mL}$	~0.5 ng/mL
Limit of Quantitation (LOQ)	~0.15 $\mu\text{g}/\text{mL}$	~1.5 ng/mL
Accuracy (% Recovery)	98 - 102%	97 - 103%
Precision (% RSD)	< 2%	< 3%

Experimental Protocol: HPLC with UV Detection

This protocol outlines a standard reversed-phase HPLC method for the quantitative analysis of **5-Chloro-6-methoxypicolinic acid**.

1. Materials and Reagents:

- **5-Chloro-6-methoxypicolinic acid** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid or Phosphoric acid (analytical grade)
- Volumetric flasks, pipettes, and syringes
- 0.22 μm syringe filters

2. Instrumentation:

- HPLC system with a UV-Vis detector

- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Data acquisition and processing software

3. Chromatographic Conditions:

- Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid), with the ratio adjusted to achieve optimal separation (e.g., starting with 60:40 Acetonitrile:Water).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: Determined by measuring the UV absorbance spectrum of **5-Chloro-6-methoxypicolinic acid** (typically around 270-280 nm).
- Injection Volume: 10 µL

4. Sample Preparation:

- Standard Solution: Accurately weigh a known amount of **5-Chloro-6-methoxypicolinic acid** reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
- Sample Solution: Dissolve the sample containing **5-Chloro-6-methoxypicolinic acid** in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.

5. Analysis:

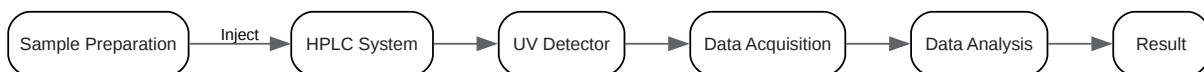
- Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
- Record the chromatograms and integrate the peak area of **5-Chloro-6-methoxypicolinic acid**.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

- Determine the concentration of **5-Chloro-6-methoxypicolinic acid** in the sample solution from the calibration curve.

6. Method Validation:

- Validate the method according to ICH guidelines, assessing parameters such as linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Workflow: HPLC Analysis



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A simplified workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar molecule like **5-Chloro-6-methoxypicolinic acid**, derivatization is typically required to increase its volatility.

Quantitative Data Summary

Parameter	GC-MS Method (with Derivatization)
Linearity (r^2)	> 0.998
Range	10 - 1000 ng/mL
Limit of Detection (LOD)	~1 ng/mL
Limit of Quantitation (LOQ)	~5 ng/mL
Accuracy (% Recovery)	95 - 105%
Precision (% RSD)	< 5%

Experimental Protocol: GC-MS with Derivatization

This protocol describes a general approach for the analysis of **5-Chloro-6-methoxypicolinic acid** using GC-MS after derivatization.

1. Materials and Reagents:

- **5-Chloro-6-methoxypicolinic acid** reference standard
- Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or diazomethane for methylation)[\[6\]](#)
- Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
- Internal standard (e.g., a structurally similar compound not present in the sample)
- Vials with screw caps and septa

2. Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for the derivatized analyte (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness)
- Autosampler

3. Derivatization Procedure (Example with BSTFA):

- Accurately weigh the sample or standard into a reaction vial.
- Add a known amount of the internal standard.
- Add the anhydrous solvent (e.g., 100 μ L of pyridine).
- Add the derivatizing agent (e.g., 100 μ L of BSTFA with 1% TMCS).
- Cap the vial tightly and heat at a specific temperature and time (e.g., 70°C for 30 minutes) to complete the reaction.

- Cool the vial to room temperature before injection.

4. GC-MS Conditions:

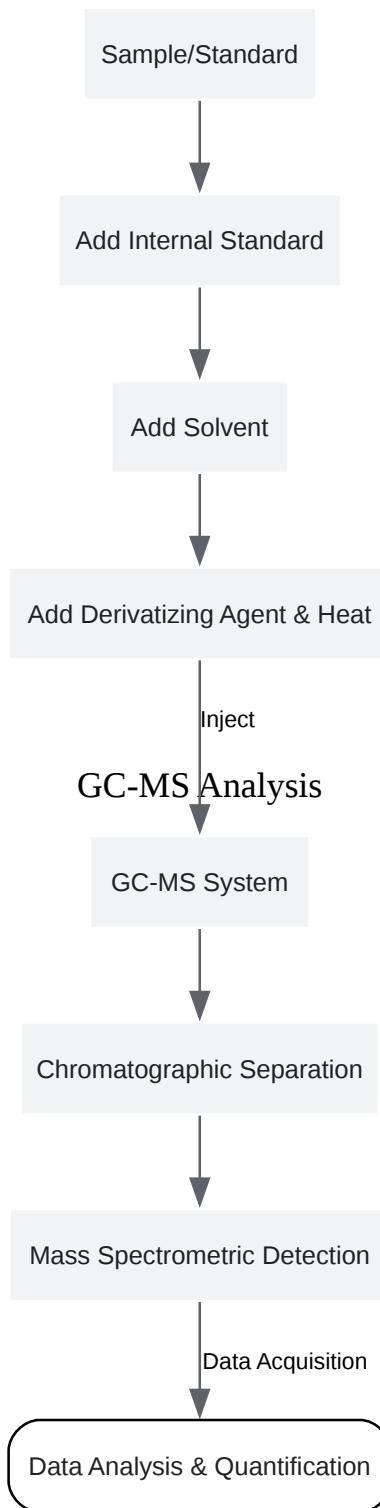
- Injector Temperature: 250 °C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
- Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Scan Range: m/z 50-500

5. Analysis:

- Inject the derivatized sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and mass spectra.
- Identify the peak corresponding to the derivatized **5-Chloro-6-methoxypicolinic acid** based on its retention time and mass spectrum.
- For quantitative analysis, use selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
- Create a calibration curve using the peak area ratio of the analyte to the internal standard.

Derivatization and GC-MS Analysis Workflow

Sample Preparation

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Workflow for GC-MS analysis with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of **5-Chloro-6-methoxypicolinic acid**. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Predicted ¹H and ¹³C NMR Data

The following tables provide predicted chemical shifts for **5-Chloro-6-methoxypicolinic acid**. Actual values may vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)[7][8][9]

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H-3	7.8 - 8.2	d
H-4	7.3 - 7.6	d
-OCH ₃	3.9 - 4.2	s
-COOH	10.0 - 13.0	br s

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS)[7][8][10]

Carbon	Predicted Chemical Shift (ppm)
C-2 (C=O)	165 - 170
C-3	125 - 130
C-4	140 - 145
C-5 (C-Cl)	148 - 152
C-6 (C-OCH ₃)	160 - 165
-OCH ₃	53 - 58

Experimental Protocol: NMR Spectroscopy

1. Materials and Reagents:

- **5-Chloro-6-methoxypicolinic acid** sample
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- NMR tubes

2. Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

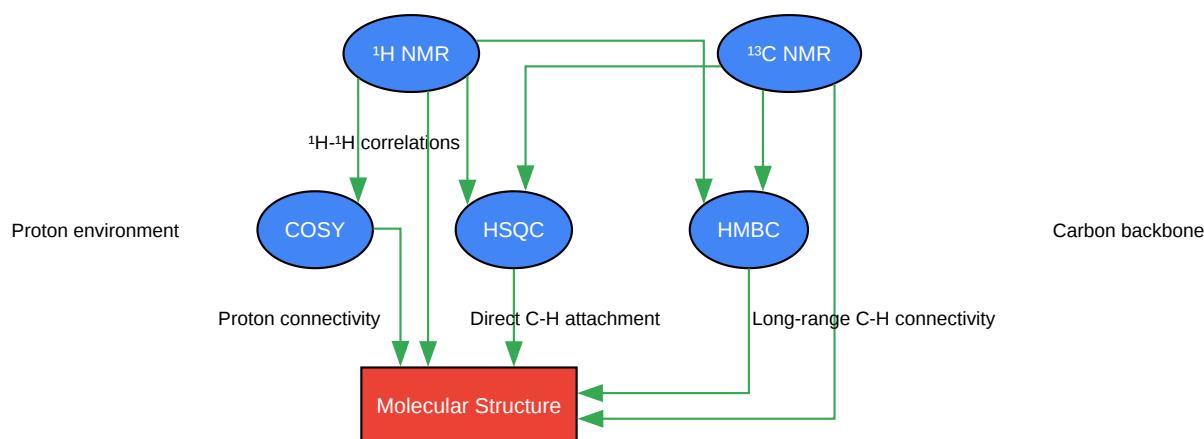
3. Sample Preparation:

- Dissolve an appropriate amount of the sample (typically 5-10 mg) in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
- Ensure the sample is fully dissolved.

4. Data Acquisition:

- Acquire a ^1H NMR spectrum.
- Acquire a ^{13}C NMR spectrum (typically with proton decoupling).
- For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[11]

Logical Relationship of NMR Data for Structure Elucidation



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NMR techniques for structure elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **5-Chloro-6-methoxypicolinic acid** based on the absorption of infrared radiation.

Characteristic FTIR Absorption Bands

The following table lists the expected characteristic absorption bands for **5-Chloro-6-methoxypicolinic acid**.^{[12][13][14][15]}

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic acid)	Stretching	2500-3300	Broad, Strong
C-H (Aromatic)	Stretching	3000-3100	Medium
C-H (Methoxy)	Stretching	2850-2960	Medium
C=O (Carboxylic acid)	Stretching	1680-1720	Strong
C=C, C=N (Aromatic ring)	Stretching	1400-1600	Medium to Strong
C-O (Methoxy/Carboxylic acid)	Stretching	1200-1300	Strong
C-Cl	Stretching	600-800	Medium

Experimental Protocol: FTIR Spectroscopy

1. Materials and Reagents:

- **5-Chloro-6-methoxypicolinic acid** sample
- Potassium bromide (KBr, IR grade) for pellet preparation (optional)

2. Instrumentation:

- FTIR spectrometer with a suitable detector (e.g., DTGS)
- Accessory for sample analysis (e.g., ATR, KBr press)

3. Sample Preparation:

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

- KBr Pellet: Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

4. Data Acquisition:

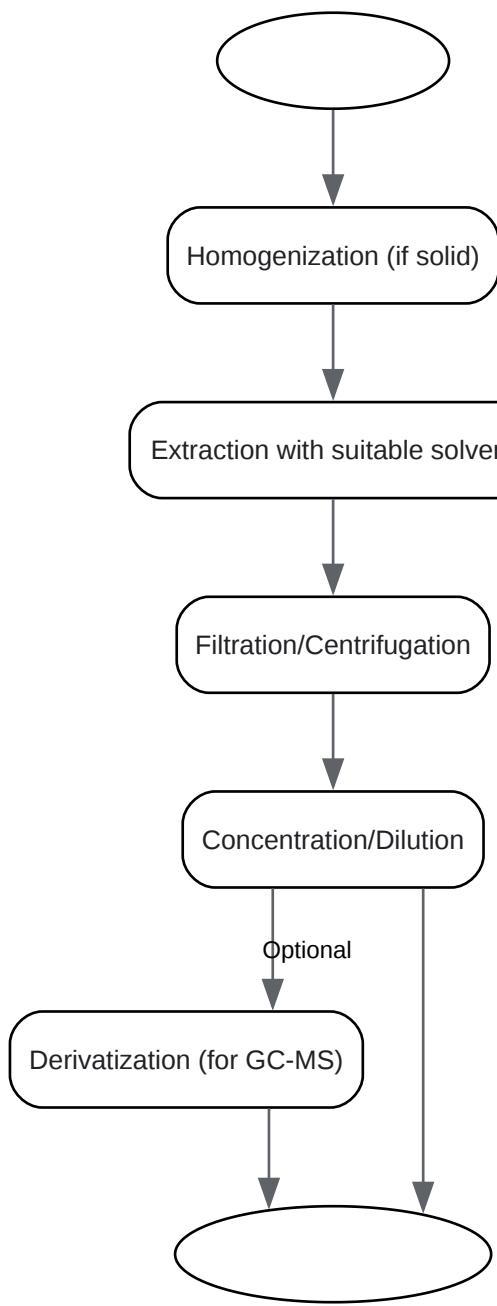
- Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
- Place the sample in the spectrometer and collect the sample spectrum.
- The spectrum is typically recorded from 4000 to 400 cm^{-1} .

Sample Preparation Overview

Proper sample preparation is critical for obtaining accurate and reproducible results.[\[16\]](#)[\[17\]](#)

The choice of method depends on the analytical technique and the sample matrix.

General Workflow for Sample Preparation

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A general workflow for sample preparation.

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